molecular formula C20H22N4O6S2 B086878 Vanyldisulfamide CAS No. 119-85-7

Vanyldisulfamide

Cat. No. B086878
CAS RN: 119-85-7
M. Wt: 478.5 g/mol
InChI Key: XMLCDJOGFNNCSF-UHFFFAOYSA-N
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Description

Vanyldisulfamide is a compound with the molecular formula C20H22N4O6S2 . It has a molecular weight of 478.5 g/mol . The IUPAC name for Vanyldisulfamide is 4-[[4-hydroxy-3-methoxyphenyl)-4-sulfamoylanilino)methyl]amino]benzenesulfonamide .


Synthesis Analysis

While specific synthesis methods for Vanyldisulfamide were not found in the search results, sulfonamides, a group to which Vanyldisulfamide belongs, can be synthesized using organometallic reagents and a novel sulfinylamine reagent .


Molecular Structure Analysis

The InChI string for Vanyldisulfamide is InChI=1S/C20H22N4O6S2/c1-30-19-12-13 (2-11-18 (19)25)20 (23-14-3-7-16 (8-4-14)31 (21,26)27)24-15-5-9-17 (10-6-15)32 (22,28)29/h2-12,20,23-25H,1H3, (H2,21,26,27) (H2,22,28,29) .


Physical And Chemical Properties Analysis

Vanyldisulfamide has a molecular weight of 478.5 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 10, a rotatable bond count of 8, an exact mass of 478.09807678 g/mol, a monoisotopic mass of 478.09807678 g/mol, a topological polar surface area of 191 Ų, and a heavy atom count of 32 .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Vanyldisulfamide is one of the active pharmaceutical ingredients synthesized from vanillic acid, a dihydroxybenzoic acid derivative. Novel ester/hybrid derivatives of vanillic acid, including Vanyldisulfamide, have been synthesized and tested for potential antibacterial activity. This research suggests that such compounds could be potent chemotherapeutic agents for new drug development (Satpute, Gangan, & Shastri, 2019).

  • Potential in Drug Development : The same team of researchers in a related study emphasized the role of vanillic acid derivatives in developing new drug candidates. They reiterated that compounds like Vanyldisulfamide, derived from vanillic acid, hold potential in pharmaceutical applications, particularly due to their antibacterial properties (Satpute, Gangan, & Shastri, 2018).

  • Methyl Vanillate Ether Derivatives : In another study focused on vanillic acid derivatives, the authors synthesized novel ether derivatives and tested them for antibacterial activity. This again points to the potential use of Vanyldisulfamide and similar compounds in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019).

Future Directions

While specific future directions for Vanyldisulfamide were not found in the search results, the field of drug delivery is advancing rapidly, with a focus on improving the delivery of drugs like Vanyldisulfamide to specific target sites to maximize therapeutic efficacy and minimize off-target accumulation .

properties

IUPAC Name

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCDJOGFNNCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152286
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanyldisulfamide

CAS RN

119-85-7
Record name Vanyldisulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanyldisulfamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANYLDISULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MS Satpute, VD Gangan, I Shastri - Rasayan J. Chem, 2019 - researchgate.net
Vanillic acid (4-hydroxy-3-methoxy benzoic acid) is a dihydroxybenzoic acid derivative used as a flavoring agent. It is used in the synthesis of various active pharmaceutical ingredients …
Number of citations: 7 www.researchgate.net
MS Satpute, I Shastri, VD Gangan - International Journal for …, 2018 - academia.edu
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative used as a flavoring agent. It is used in the synthesis of various active pharmaceutical ingredients …
Number of citations: 3 www.academia.edu
MS Satpute, VD Gangan, I Shastri… - International Journal of …, 2019 - researchgate.net
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative used as a flavouring agent. It is used in the synthesis of various active pharmaceutical ingredients …
Number of citations: 2 www.researchgate.net
M Tsuji - FEBS open bio, 2020 - Wiley Online Library
A novel coronavirus [severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2), or 2019 novel coronavirus] has been identified as the pathogen of coronavirus disease 2019. …
Number of citations: 60 febs.onlinelibrary.wiley.com
IR Safarova - mail.ppor.az
A broad review of the results of scientific research in the field of studying the biologically active properties of hydroxybenzoic acids and their numerous derivatives is presented. It has …
Number of citations: 1 mail.ppor.az
M Maulidiani, NA Abdul-Hamid, F Abas, YS Park… - Microchemical …, 2019 - Elsevier
… Vanillic acid is used as flavoring and scent agents in food and in synthesis of various drugs such as etamivan, vanyldisulfamide, and vanitiolide. …
Number of citations: 15 www.sciencedirect.com
S Durdaği - Turkish Journal of Biology, 2020 - journals.tubitak.gov.tr
Currently, the world suffers from a new coronavirus SARS-CoV-2 that causes COVID-19. Therefore, there is a need for the urgent development of novel drugs and vaccines for COVID-19…
Number of citations: 24 journals.tubitak.gov.tr
M Schlabach, P Haglund, PM Rostkowski, C Dye - NILU OR, 2013 - nilu.brage.unit.no
The main goal with this project was to test the potential and practicalness of the available non-target screening methods for identification of unknown or new emerging environmental …
Number of citations: 14 nilu.brage.unit.no
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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